RGX-104 Zinc

Description

Overview of Liver X Receptors (LXRs) in Cellular Homeostasis

Liver X Receptors are ligand-activated transcription factors belonging to the nuclear receptor superfamily. First identified for their role in cholesterol and lipid metabolism, their function is now known to extend to the regulation of inflammatory and immune responses. LXRs act as cellular sensors for oxysterols, which are oxidized derivatives of cholesterol, thereby linking cholesterol levels directly to the genetic regulation of its transport and removal.

The LXR family consists of two distinct isoforms, LXRα (encoded by the NR1H3 gene) and LXRβ (encoded by the NR1H2 gene), which share significant homology but exhibit different patterns of tissue expression and functional roles.

LXRα (NR1H3): This isoform is predominantly expressed in tissues with high metabolic activity, including the liver, adipose tissue, intestines, and macrophages. Its activation is central to reverse cholesterol transport, as it upregulates genes responsible for cholesterol efflux from cells, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1). LXRα is also a key regulator of hepatic lipogenesis (fatty acid synthesis) through its control of the sterol regulatory element-binding protein-1c (SREBP-1c) gene.

LXRβ (NR1H2): In contrast to LXRα, LXRβ is expressed ubiquitously throughout the body. It is considered to have a more fundamental, "housekeeping" role in cellular lipid homeostasis and is particularly important in the central nervous system.

Upon activation by a ligand, both LXR isoforms form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This LXR/RXR complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes, thereby initiating or suppressing their transcription.

| Feature | LXRα (NR1H3) | LXRβ (NR1H2) |

|---|---|---|

| Primary Tissue Distribution | Liver, adipose tissue, macrophages, intestine, kidney | Ubiquitous (expressed in nearly all tissues) |

| Key Regulatory Functions | Hepatic lipogenesis, cholesterol efflux, bile acid synthesis | Basal lipid homeostasis, central nervous system function, inflammation |

| Primary Target Genes | SREBP-1c, CYP7A1, ABCA1, ABCG1 | ABCA1, ApoE, LPL (lipoprotein lipase) |

The dual role of LXRs in metabolism and inflammation places them at a critical nexus for several physiological and disease states.

Metabolism: The primary physiological role of LXRs is maintaining cholesterol homeostasis. By promoting the removal of excess cholesterol from peripheral cells, particularly macrophages within atherosclerotic plaques, LXR activation is a key anti-atherogenic mechanism. However, the potent induction of hepatic lipogenesis by pan-LXR agonists (which activate both isoforms indiscriminately) can lead to hypertriglyceridemia and hepatic steatosis (fatty liver), a significant challenge in their therapeutic development.

Inflammation: LXRs exert powerful anti-inflammatory effects. They can suppress the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6). This occurs through a mechanism known as transrepression, where the activated LXR/RXR complex interferes with the activity of pro-inflammatory signaling pathways like NF-κB, without directly binding to DNA. This function is critical in modulating immune responses in conditions like atherosclerosis and in the context of the tumor microenvironment.

Dysregulation of LXR signaling has been implicated in the pathophysiology of metabolic syndrome, atherosclerosis, neurodegenerative diseases, and cancer.

Introduction to RGX-104 (Abequolixron) as a Selective LXR Agonist

RGX-104, also known by its non-proprietary name Abequolixron, is a synthetic, orally bioavailable small-molecule LXR agonist. It was developed as a next-generation LXR modulator to overcome the limitations of earlier pan-LXR agonists, such as T0901317 and GW3965. The primary goal in the design of RGX-104 was to uncouple the beneficial anti-inflammatory and cholesterol efflux effects of LXR activation from the detrimental lipogenic side effects.

Research findings indicate that RGX-104 functions as a selective LXR agonist. It demonstrates a distinct gene expression profile compared to first-generation compounds. Specifically, RGX-104 potently activates the transcription of genes involved in immune modulation and cholesterol transport, such as Apolipoprotein E (ApoE) and ABCA1. Crucially, it only weakly induces the expression of the key lipogenic transcription factor SREBP-1c and its downstream targets in the liver. This selectivity is thought to arise from a unique binding mode to the LXR ligand-binding domain, resulting in a specific receptor conformation that preferentially recruits co-activators for certain target genes over others. This mechanism allows RGX-104 to modulate the tumor microenvironment by acting on myeloid cells to promote an anti-tumor immune response, without inducing the systemic metabolic disturbances associated with older LXR agonists.

Chemical Identity and Nomenclatural Aspects of RGX-104 Zinc

This compound is the specific salt form of the active pharmaceutical ingredient Abequolixron that has been advanced in research and development. The choice of a salt form is a common strategy in pharmaceutical chemistry to optimize properties such as stability, solubility, and manufacturability.

The precise chemical identity of this compound is defined by its molecular structure and associated standard identifiers.

| Identifier | Value |

|---|---|

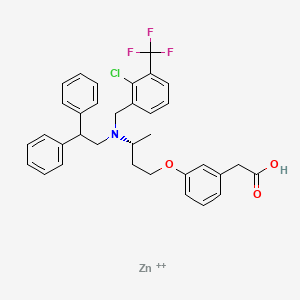

| Molecular Formula | C42H38N4O6S2Zn |

| IUPAC Name | zinc;2-[[4-[5-[[5-(4-cyanophenyl)furan-2-yl]methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butyl]-(2-hydroxyethyl)amino]acetate |

| PubChem CID | 136458039 |

| CAS Number | 1884323-28-5 |

This compound is the zinc salt of the parent compound, RGX-104, which is a free acid (Abequolixron). The salt is formed by the coordination of a divalent zinc ion (Zn²⁺) with two molecules of the Abequolixron free acid. This interaction typically involves the deprotonation of the carboxylic acid group on each Abequolixron molecule to form a carboxylate anion, which then coordinates with the zinc cation. The resulting structure is a neutral complex. This formulation provides distinct physicochemical properties compared to the free acid, which may be advantageous for its use as a pharmaceutical agent.

| Property | This compound | RGX-104 Free Acid (Abequolixron) |

|---|---|---|

| Chemical Form | Divalent zinc salt | Free carboxylic acid |

| Molecular Formula | C42H38N4O6S2Zn | C42H40N4O6S2 |

| Molecular Weight | 872.3 g/mol | 809.0 g/mol |

| Role | The specific salt form used in development, providing optimized physicochemical properties. | The parent active molecule (free acid form) that binds to and activates Liver X Receptors. |

Coordination Chemistry Considerations for Zinc in Pharmaceutical Compounds

The use of zinc in pharmaceutical compounds is rooted in the principles of coordination chemistry and the element's significant biological roles. jetir.org Zinc is an essential trace element vital for various metabolic pathways and the stability of proteins. jetir.org As a Lewis acid, the zinc(II) ion readily forms coordination complexes with molecules, known as ligands, that possess electron-donating functional groups. researchgate.net

In pharmaceutical science, active pharmaceutical ingredients (APIs) that contain suitable donor atoms—such as oxygen, nitrogen, or sulfur—can act as ligands for the zinc(II) ion. rsc.orgrsc.org This is relevant for RGX-104, which contains a carboxylic acid group. americanelements.com The IUPAC name for the zinc salt form is 2-(3-(3-((2-chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)butoxy)phenyl)acetic acid, zinc(II) salt, indicating that the zinc ion forms a salt with the carboxylate group of the RGX-104 molecule. hodoodo.com

Table 2: Chemical Compound Information

| Compound Name | Synonym(s) | Chemical Formula | Molecular Weight | CAS Number | Reference |

|---|---|---|---|---|---|

| RGX-104 Free Acid | Abequolixron, SB-742881 | C₃₄H₃₃ClF₃NO₃ | 596.08 g/mol | 610318-54-2 | americanelements.comnih.govmedkoo.com |

| RGX-104 Hydrochloride | Abequolixron HCl | C₃₄H₃₄Cl₂F₃NO₃ | 632.56 g/mol | 610318-03-1 | medkoo.com |

| This compound | Abequolixron zinc | Not specified | Not specified | 2648455-06-3 | hodoodo.commedkoo.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2648455-06-3 |

|---|---|

Molecular Formula |

C34H33ClF3NO3Zn+2 |

Molecular Weight |

661.5 g/mol |

IUPAC Name |

zinc;2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid |

InChI |

InChI=1S/C34H33ClF3NO3.Zn/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27;/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41);/q;+2/t24-;/m1./s1 |

InChI Key |

FZCUECBYXSAFKV-GJFSDDNBSA-N |

Isomeric SMILES |

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.[Zn+2] |

Canonical SMILES |

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.[Zn+2] |

Origin of Product |

United States |

Mechanistic Dissection of Rgx 104 Zinc Action

LXR Beta-Selective Agonism and Receptor Interactions

Liver X receptors are nuclear receptors that play a pivotal role in regulating the metabolism of cholesterol, fatty acids, and glucose. ontosight.aipatsnap.com There are two isoforms, LXRα and LXRβ. While LXRα expression is concentrated in the liver and other metabolic tissues, LXRβ is expressed ubiquitously. patsnap.comspandidos-publications.com RGX-104 is characterized as a selective LXRβ agonist, a feature that is critical to its therapeutic profile. invivochem.comnih.gov

LXRs are ligand-activated transcription factors that form heterodimers with the retinoid X receptor (RXR). pnas.orgembopress.org The binding of an agonist to the LXR's ligand-binding domain (LBD) is the initiating step for its activity. The LBD of LXRβ contains a hydrophobic ligand-binding pocket where agonists, both natural (oxysterols) and synthetic, can dock. pnas.orgnih.gov

Structural studies of LXRβ in complex with synthetic agonists reveal that the compound settles into this pocket, establishing numerous lipophilic contacts with the protein. nih.gov For instance, the synthetic agonist T-0901317 forms a crucial hydrogen bond with the residue His435, which helps to stabilize the complex. nih.gov The selectivity of certain ligands for LXRβ over LXRα, despite the high degree of similarity in their LBDs, can be attributed to minor but critical structural differences. nih.govacs.org Key residues that differ between the isoforms, such as Val263 in LXRα and Ile277 in LXRβ, as well as conformational shifts in adjacent residues, contribute to this selective binding. nih.govacs.org

In the absence of a ligand, the LXR:RXR heterodimer is bound to specific DNA sequences known as LXR response elements (LXREs) on target genes. nih.govnih.gov In this unliganded state, the receptor complex is associated with co-repressor proteins like NCoR (nuclear receptor co-repressor) or SMRT (silencing mediator for retinoid and thyroid receptors), which silence gene expression. spandidos-publications.comnih.gov

The binding of an agonist such as RGX-104 to the LXRβ LBD induces a significant conformational change in the receptor protein. patsnap.comresearchgate.net This structural shift causes the dissociation of the co-repressor complex and exposes a binding site for co-activator proteins. nih.govnih.gov This process, often referred to as co-regulator switching, allows for the recruitment of a co-activator complex, which then facilitates the assembly of the general transcription machinery and RNA polymerase II, leading to the active transcription of LXR target genes. spandidos-publications.comresearchgate.net This activation of the receptor's AF2 domain is stabilized by the ligand, not necessarily through direct polar interactions, but via hydrophobic contacts and the precise orientation of side-chains within the binding pocket. nih.gov

Transcriptional Activation of the Apolipoprotein E (ApoE) Pathway

A primary and defining consequence of RGX-104-mediated LXRβ activation is the transcriptional upregulation of the Apolipoprotein E (ApoE) gene. medchemexpress.cominspirna.com This specific activation is central to the compound's immunomodulatory and anti-cancer effects. invivochem.comchemietek.com

Apolipoprotein E (ApoE) is a protein known for its role in lipid transport, but it also functions as a significant signaling molecule in the tumor microenvironment. rogelcancercenter.orgnih.gov In many cancers, ApoE expression is elevated and correlates with poor patient survival. nih.govfrontiersin.org It acts as a potent immune checkpoint, contributing to an immunosuppressive landscape that allows tumors to evade immune destruction. rogelcancercenter.orgfrontiersin.org

Mechanistically, tumor-secreted ApoE can inhibit T-cell function and induce the production of immunosuppressive cytokines like IL-10 from dendritic cells. frontiersin.org It is particularly effective at promoting the expansion of myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells that are powerful suppressors of T-cell activity. inspirna.cominspirna.com By activating ApoE expression, RGX-104 leverages this pathway to reverse immunosuppression. invivochem.com The resulting increase in ApoE leads to the depletion of MDSCs and the activation of dendritic cells, which in turn stimulates cytotoxic T-lymphocytes to recognize and attack tumor cells. inspirna.cominspirna.com

Table 1: Preclinical Anti-Tumor Activity of LXR Agonism This table summarizes the observed effects of LXR agonists (RGX-104 or GW3965) on tumor growth in various preclinical cancer models.

| Cancer Type | Model | Observed Effect | Reference(s) |

| Melanoma | Syngeneic & Xenograft | Significant tumor growth suppression, partial/complete regressions. | selleckchem.com, nih.gov |

| Lung Cancer | Syngeneic | Significant tumor growth suppression. | selleckchem.com, nih.gov |

| Ovarian Cancer | Xenograft | Robustly suppressed tumor growth and progression. | medchemexpress.com, selleckchem.com |

| Glioblastoma (GBM) | Xenograft | Significant tumor growth suppression. | selleckchem.com, nih.gov |

| Renal Cell Cancer | Syngeneic | Significant tumor growth suppression. | nih.gov |

| Triple-Negative Breast Cancer | Syngeneic | Significant tumor growth suppression. | nih.gov |

| Colon Cancer | Syngeneic | Significant tumor growth suppression. | nih.gov |

The effects of secreted ApoE are mediated through its interaction with cell surface receptors. A key receptor in this pathway is the Low-density lipoprotein receptor-related protein 8 (LRP8), also known as ApoE receptor 2 (ApoER2). wikipedia.org LRP8 is a member of the LDL receptor family and functions in both endocytosis and signal transduction. wikipedia.org

ApoE binds directly to the LRP8 receptor on target cells, including MDSCs and T-cells. frontiersin.org This interaction initiates downstream signaling cascades. For example, the binding of ApoE to LRP8 on MDSCs is reported to induce apoptosis in these immunosuppressive cells. In other contexts, the ApoE-LRP8 interaction can modulate signaling pathways such as the ERK1/2 pathway to influence cell cycle progression or activate STAT3 signaling. nih.gov The signal transduction following ApoE-LRP8 binding is complex and can lead to various cellular outcomes, including cholesterol efflux, regulation of synaptic transmission, and cytoskeleton organization, depending on the cell type. thebiogrid.org

Contributions of Zinc in Biological Systems Relevant to RGX-104 Zinc

RGX-104 has been formulated as a zinc salt (Abequolixron zinc). hodoodo.comncats.io While the primary mechanism of the compound is derived from the Abequolixron molecule's LXR agonism, the use of zinc is relevant due to the essential and multifaceted roles of this trace element in biological systems, particularly in immunity and cancer biology. nih.govannualreviews.org

Zinc is indispensable for the function of the immune system. annualreviews.org It is a critical cofactor for over 3,000 proteins, including enzymes and transcription factors that regulate cell proliferation, differentiation, and survival. nih.govmdpi.com Zinc deficiency leads to impaired immune function, including atrophy of the thymus, the primary site of T-cell maturation. nih.gov The element is necessary for the development and function of key immune cells:

T-lymphocytes: Zinc is essential for T-cell development, differentiation, and the modulation of signal transduction pathways required for an effective immune response. frontiersin.org

B-lymphocytes: Mutations in zinc transporters like ZIP7, which control cytoplasmic zinc levels, have been shown to cause severe B-cell defects. ox.ac.uk

Natural Killer (NK) cells: Zinc supplementation has been shown to increase the number of NK cells, which play a crucial role in the direct killing of tumor cells. nih.gov

Furthermore, zinc ions act as intracellular signaling molecules, modulating kinase and phosphatase activities that are central to cell division and signal transduction. mdpi.comox.ac.uk Zinc also possesses antioxidant properties and is involved in DNA synthesis and repair, processes that are fundamental to cellular health and preventing malignant transformation. nih.govmdpi.com Given that the therapeutic action of RGX-104 involves the modulation of immune cells like T-cells and dendritic cells to enhance anti-tumor immunity, ensuring zinc sufficiency is relevant for the optimal functioning of the immune system that the drug aims to stimulate. inspirna.cominspirna.com

Table 2: Key Proteins in the RGX-104 Mechanism of Action

| Protein/Compound Name | Alias(es) | Role in Pathway | Reference(s) |

| RGX-104 | Abequolixron, SB742881 | Selective LXRβ agonist; initiates the signaling cascade. | invivochem.com |

| Liver X Receptor Beta | LXRβ, NR1H2 | Nuclear receptor that, upon binding RGX-104, activates gene transcription. | invivochem.com, embopress.org |

| Retinoid X Receptor | RXR | Forms a heterodimer with LXR to bind DNA. | pnas.org, embopress.org |

| Apolipoprotein E | ApoE | Key transcriptional target of LXR; modulates the immune microenvironment. | medchemexpress.com, inspirna.com |

| LDL Receptor-Related Protein 8 | LRP8, ApoER2 | Cell surface receptor for ApoE; mediates its effects on target cells. | , wikipedia.org |

Broad Roles of Zinc in Cellular Functions and Homeostasis

Zinc is an essential trace element critical for a vast array of physiological processes. chemsrc.com Its significance is underscored by the fact that approximately 10% of the human proteome consists of zinc-binding proteins. nih.gov The intracellular concentration of zinc is tightly regulated to ensure proper cellular function while preventing the potential toxicity of excess free zinc. nih.gov

Zinc as a Structural and Catalytic Cofactor for Metalloproteins and Enzymes

Zinc's versatility as a cofactor stems from its d¹⁰ electron configuration, which makes it redox-inert and allows it to act purely as a Lewis acid. google.com This property is fundamental to its roles in both the structure and function of numerous proteins.

Structural Role: Zinc ions are crucial for maintaining the three-dimensional structure and stability of many proteins. medchemexpress.commedchemexpress.com In these structural sites, zinc is typically coordinated by four amino acid residues, most commonly cysteine and histidine, without a bound water molecule. hodoodo.commedchemexpress.com A prominent example of zinc's structural role is in zinc finger proteins, where the zinc ion is integral to the folded domain that interacts with DNA. chemsrc.commedchemexpress.com

Catalytic Role: Zinc is a catalytic component in enzymes from all six major classes. nih.govmedchemexpress.com In the catalytic sites of these metalloenzymes, the zinc ion is typically bound by three amino acid residues and a water molecule. hodoodo.com The zinc ion functions as a Lewis acid to activate this water molecule, facilitating its deprotonation to form a potent hydroxide (B78521) nucleophile at physiological pH. nih.govgoogle.com This zinc-activated hydroxide is then involved in various catalytic reactions. The coordination environment, including the specific amino acid ligands and the surrounding hydrogen bond network, fine-tunes the catalytic activity for specific physiological requirements. nih.gov

| Role of Zinc | Typical Coordination Environment | Primary Function | Example |

|---|---|---|---|

| Structural | Four amino acid residues (e.g., Cys4, Cys3His) | Stabilizes protein fold and integrity | Zinc finger proteins |

| Catalytic | Three amino acid residues and one water molecule | Acts as a Lewis acid to activate a water molecule for catalysis | Carbonic anhydrase, Carboxypeptidase |

Regulation of Gene Expression by Zinc Finger Proteins

Zinc finger proteins represent one of the most abundant classes of transcription factors in the human genome, with estimates suggesting they constitute about 3% of all human genes. nih.govub.edu These proteins are characterized by the presence of one or more zinc finger motifs, which are small, self-contained domains stabilized by a coordinated zinc ion. ub.edu The zinc-stabilized fold allows these proteins to bind to specific DNA sequences in the promoter or enhancer regions of target genes, thereby regulating their transcription. clinicaltrials.govnih.gov

The modular nature of zinc fingers allows for the recognition of a wide variety of DNA sequences. ub.edu By linking multiple zinc finger domains, proteins can be engineered to target unique and extended DNA sequences, offering a high degree of specificity in gene regulation. clinicaltrials.govnih.gov These engineered zinc finger proteins can be fused to effector domains that either activate or repress gene expression, providing a powerful tool for controlling specific genes. clinicaltrials.govub.edu This targeted gene regulation has significant potential in therapeutic applications, such as repressing the expression of oncogenes. clinicaltrials.govub.edu

Zinc Transporter Systems (ZIPs and ZnTs) and Their Modulatory Roles

The maintenance of intracellular zinc homeostasis is critical for cellular function and is orchestrated by two main families of zinc transporter proteins: the Zrt- and Irt-like proteins (ZIPs) and the Zinc Transporters (ZnTs). nih.govgoogle.com These transporters have opposing functions to tightly control the concentration of cytosolic zinc.

ZIP Transporters (SLC39A family): These transporters are responsible for increasing the concentration of zinc in the cytoplasm. They achieve this by importing zinc from the extracellular space or by releasing it from intracellular organelles like the endoplasmic reticulum and Golgi apparatus into the cytosol. google.comfrontiersin.org There are 14 known members of the ZIP family in humans. frontiersin.org

ZnT Transporters (SLC30A family): Conversely, the ZnT transporters decrease cytosolic zinc levels by exporting it out of the cell or sequestering it into intracellular compartments. frontiersin.orgcaymanchem.com Humans have ten identified ZnT family members. frontiersin.org

The expression and activity of these transporters are cell- and tissue-specific and are subject to developmental regulation. ijtsrd.com Dysfunctional zinc transport due to mutations or altered expression of ZIPs and ZnTs has been implicated in a variety of diseases, highlighting their crucial role in health and disease. nih.gov

Zinc-Mediated Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK)

Zinc ions are emerging as important signaling molecules, capable of modulating key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.cominvivochem.com

NF-κB Pathway: The effect of zinc on the NF-κB pathway is complex and can be both activating and inhibitory, depending on the cellular context and zinc concentration. invivochem.com Some studies suggest that zinc is necessary for the activation of the NF-κB pathway. invivochem.com Conversely, other research indicates that increased intracellular zinc can inhibit NF-κB signaling. invivochem.com One proposed mechanism for this inhibition is the zinc-induced expression of A20, a zinc finger protein that is a negative regulator of NF-κB. Additionally, zinc can directly inhibit the activity of IκB kinase (IKK), a key enzyme in the NF-κB activation cascade. The zinc transporter ZIP8, which is a transcriptional target of NF-κB, creates a negative feedback loop by increasing intracellular zinc, which in turn suppresses IKK activity.

MAPK Pathway: Zinc has also been shown to influence the MAPK signaling cascade. An influx of zinc into the cytoplasm can lead to the activation of MAPKs such as p38 and ERK1/2. invivochem.com This effect is thought to be mediated, at least in part, by zinc's ability to inhibit MAPK phosphatases, enzymes that would otherwise inactivate MAPKs. invivochem.com In some cellular contexts, zinc treatment has been shown to induce the phosphorylation of all three major MAPK subfamilies: ERK1/2, JNK, and p38.

| Signaling Pathway | Effect of Zinc | Proposed Mechanism |

|---|---|---|

| NF-κB | Can be both activating and inhibitory | Induction of A20 (inhibitor), direct inhibition of IKK, ZIP8-mediated negative feedback loop |

| MAPK | Generally activating | Inhibition of MAPK phosphatases, leading to increased phosphorylation of p38, ERK1/2, JNK |

Specific Implications of Zinc Coordination in this compound Structure and Activity

This compound is chemically identified as 2-(3-(3-((2-chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)butoxy)phenyl)acetic acid, zinc(II) salt. hodoodo.com This indicates that the "zinc" in this compound is not an integral part of the core pharmacophore that binds to the LXR, but rather it forms a salt with the carboxylic acid group of the RGX-104 molecule.

The primary function of RGX-104 is to act as an agonist for the Liver X Receptor (LXR), a nuclear receptor that plays a critical role in regulating cholesterol metabolism, inflammation, and immunity. nih.gov LXRs themselves are zinc-finger-containing proteins, which use zinc for their structural integrity and ability to bind to DNA. google.comfrontiersin.org The activation of LXR by RGX-104 leads to the transcriptional activation of target genes, most notably Apolipoprotein E (ApoE). nih.gov The upregulation of ApoE has been shown to restrict innate immune suppression in the tumor microenvironment. nih.gov

Cellular and Molecular Effects of Rgx 104 Zinc

Immunomodulation within the Tumor Microenvironment (TME)

RGX-104 re-engineers the immunosuppressive TME by targeting key innate immune cells that govern the activity of adaptive anti-tumor immunity. chemietek.cominspirna.com Activation of the LXR/ApoE pathway stimulates a cascade of events that collectively enhance the body's ability to recognize and attack cancer cells. inspirna.combiospace.com

A primary immunomodulatory effect of RGX-104 is the significant depletion and functional inhibition of MDSCs. chemietek.cominspirna.com These immature myeloid cells are a major component of the immunosuppressive TME, where they potently inhibit T-cell function and are associated with resistance to therapies like checkpoint inhibitors. inspirna.cominspirna.comnih.gov

RGX-104 activates LXR, leading to increased expression and secretion of ApoE. frontiersin.orginvivochem.com This secreted ApoE then binds to the low-density lipoprotein receptor-related protein 8 (LRP8) on the surface of MDSCs, triggering a signaling cascade that results in their depletion. nih.govfrontiersin.org Clinical studies have demonstrated this effect in cancer patients, where treatment with RGX-104 led to a substantial reduction in circulating MDSCs. biospace.comnih.gov In a Phase Ia/Ib trial, RGX-104 treatment reduced MDSCs by up to 95% in evaluable patients. biocentury.com This depletion of MDSCs is a critical step in restoring anti-tumor immunity, as it removes a key barrier to T-cell activation and function. inspirna.comnih.gov

Table 1: Pharmacodynamic Effects of RGX-104 on MDSCs in Cancer Patients

| Parameter | Observation | Source(s) |

|---|---|---|

| MDSC Reduction | Up to 95% reduction in evaluable patients. | biocentury.com |

| Patient Response | Substantial MDSC depletion observed in 12 of 17 evaluable patients. | biospace.com |

| Correlation | Magnitude of MDSC depletion correlated with robust ApoE induction. | inspirna.com |

| G-MDSC Levels | Percent of granulocytic MDSCs (G-MDSC) decreased in 5 of 6 patients treated over two 28-day cycles. | acir.org |

In addition to depleting MDSCs, RGX-104 promotes the activation and maturation of dendritic cells (DCs). inspirna.combiospace.comchemietek.cominspirna.com DCs are professional antigen-presenting cells (APCs) essential for priming T-cell responses against tumor antigens. nih.gov However, their function is often suppressed within the TME. researchgate.net

LXR activation by RGX-104 stimulates DCs, a crucial step for initiating a robust anti-tumor immune response. biospace.cominspirna.com Clinical data from early trials showed that RGX-104 treatment leads to DC activation, as measured by an increase in PD-L1 expression on these cells by up to 100%. biocentury.com This activation enhances their ability to process and present tumor antigens to T cells, thereby bridging the innate and adaptive immune systems. biospace.commdpi.com Some studies suggest that LXR activation is required for efficient, CCR7-dependent chemotaxis of dendritic cells, which would enable their migration to lymph nodes to prime T cells. researchgate.net

The depletion of immunosuppressive MDSCs and the activation of DCs by RGX-104 culminate in the enhanced activation and function of cytotoxic T-lymphocytes (CTLs), also known as CD8+ T cells. inspirna.combiospace.cominspirna.com By removing the suppressive signals from MDSCs and boosting the priming capacity of DCs, RGX-104 effectively "unleashes" T cells to attack tumor cells. inspirna.comnih.gov

Clinical trial data has provided evidence of this downstream effect. In one study, activation of circulating PD-1+ T cells was observed in 11 of the 12 patients who also experienced MDSC depletion. biospace.com Another report from a Phase Ia/Ib trial noted that RGX-104 increased activated circulating PD-1+ CD8+ T cells by up to 11-fold in 9 out of 10 evaluable patients. biocentury.com Preclinical models further support these findings, showing that combining RGX-104 with anti-PD-1 therapy significantly augmented the abundance of tumor-infiltrating cytotoxic T cells compared to anti-PD-1 therapy alone. nih.gov

Table 2: Impact of RGX-104 on Dendritic and T-Cell Populations in Clinical Trials

| Cell Type | Measurement | Result | Source(s) |

|---|---|---|---|

| Dendritic Cells | Activation (PD-L1 induction) | Increase of up to 100%. | biocentury.com |

| CD8+ T Cells | Activated Circulating PD-1+ Cells | Increase of up to 11-fold in 9 of 10 evaluable patients. | biocentury.com |

| T-Cell Activation | Correlation with MDSC Depletion | T-cell activation observed in 11 of 12 patients with MDSC depletion. | biospace.com |

Tumors employ numerous strategies to evade detection and elimination by the immune system. nih.govnumberanalytics.com These include the creation of an immunosuppressive microenvironment rich in cells like MDSCs and the downregulation of antigen presentation. elpiscience.comnih.gov

RGX-104 directly counteracts these evasion tactics. By activating the LXR/ApoE pathway, it depletes MDSCs, which are a cornerstone of the tumor's immune-suppressive shield. inspirna.cominvivochem.com This action helps to overcome resistance to checkpoint inhibitors, a common immune evasion scenario. inspirna.com The collective effects of depleting MDSCs, activating DCs, and subsequently enhancing CTL function represent a fundamental reversal of the immune evasion that allows tumors to grow unchecked. medchemexpress.cominvivochem.com

Anti-angiogenic Mechanisms

Beyond its immunomodulatory roles, RGX-104 exhibits anti-angiogenic properties, further contributing to its anti-tumor activity. biospace.cominspirna.com Angiogenesis, the formation of new blood vessels, is critical for supplying tumors with the oxygen and nutrients required for growth and metastasis. ajsuccr.org

Activation of LXR by RGX-104 blocks the ability of tumors to recruit and form new blood vessels. inspirna.combiospace.cominspirna.com The mechanism involves the depletion of endothelial cells within the tumor microenvironment through the LXR/ApoE pathway. invivochem.com The "Zinc" component of the compound name is relevant here, as zinc itself is known to play a role in regulating angiogenesis. ajsuccr.org Zinc-finger transcription factors, such as Vascular endothelial zinc finger 1 (Vezf1) and Myc-associated zinc finger protein (MAZ), are involved in regulating angiogenesis and the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in blood vessel formation. ajsuccr.org By modulating these pathways, RGX-104 can inhibit the development of the tumor vasculature, thereby starving the tumor and suppressing its growth. inspirna.comclinicaltrials.gov

Direct Effects on Tumor Cell Biology

The compound RGX-104, a synthetic agonist of the Liver X Receptor (LXR), exerts significant direct effects on the biology of tumor cells. nih.govchemietek.combiospace.com As a small-molecule activator of the LXR/ApoE pathway, RGX-104 influences fundamental cellular processes that are critical for cancer progression, including programmed cell death, cell cycle regulation, and proliferation. aacrjournals.orginspirna.cominspirna.com Its mechanism of action involves the transcriptional activation of target genes that can suppress tumor growth and modulate the tumor microenvironment. nih.govinspirna.com

Induction of Apoptotic Pathways in Tumor Cells

RGX-104 and other LXR agonists have been observed to induce apoptotic signals in various cancer cells. nih.govfrontiersin.org The activation of LXR by agonists can trigger the intrinsic apoptotic pathway, leading to programmed cell death in malignant cells. ashpublications.org This process is often mediated by the regulation of key proteins involved in apoptosis.

Research findings indicate that LXR activation can promote apoptosis through several mechanisms:

Caspase Pathway Activation : In melanoma cell lines, the synthetic LXR agonist T0901317 was shown to induce apoptosis in a dose-dependent manner, a process mediated through the caspase-3 pathway. nih.gov

Regulation of Bcl-2 Family Proteins : Studies on zinc's role in apoptosis, a process also influenced by LXR signaling, show that an increase in the Bax/Bcl-2 ratio is a key event. nih.gov Bax is a pro-apoptotic protein that can be induced by zinc to form pores in the mitochondria, leading to the release of cytochrome c and subsequent caspase-3 activation. nih.gov

Inhibition of Survival Pathways : In blastic plasmacytoid dendritic cell neoplasm (BPDCN), LXR agonist treatment was found to induce intrinsic apoptotic cell death by interfering with critical survival signaling pathways, including NF-κB, Akt, and STAT5 phosphorylation. ashpublications.org

Cell Cycle Arrest and Proliferation Inhibition

A primary anti-cancer effect of RGX-104 is the inhibition of tumor cell proliferation. nih.govfrontiersin.org This is achieved largely through the induction of cell cycle arrest, typically at the G1/S checkpoint, preventing cells from entering the DNA synthesis (S) phase. spandidos-publications.comiiarjournals.orgki.se LXR activation modulates the expression of a network of genes that control cell cycle progression. nih.govspandidos-publications.com

Key molecular mechanisms include:

Downregulation of Pro-Proliferative Proteins : LXR agonists have been shown to decrease the expression of S-phase kinase-associated protein 2 (Skp2). iiarjournals.orgmdpi.com Skp2 targets the cell cycle inhibitor p27 for degradation, so its reduction leads to an accumulation of p27. iiarjournals.orgmdpi.com

Modulation of Cyclins and CDKs : Activation of LXRs can lead to the downregulation of critical cell cycle promoters, including cyclin D1, cyclin A2, CDK1, CDK2, and CDK4. iiarjournals.orgki.se

Inhibition of Transcription Factors : In breast cancer cells, the LXR agonist GW3965 was found to downregulate the transcription factor E2F2, which is involved in cell cycle regulation. mdpi.com

Upregulation of CDK Inhibitors : Treatment with LXR agonists can elevate the levels of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, which halt the cell cycle. iiarjournals.orgmdpi.com

The table below summarizes the key molecular targets of LXR agonists, such as RGX-104, in mediating cell cycle arrest and inhibiting proliferation across different cancer types.

| Target Molecule | Effect of LXR Agonist | Consequence in Tumor Cells | Cancer Type Reference |

| Skp2 | Downregulation | Increased p27 levels, G1 arrest | Prostate, Colorectal iiarjournals.orgki.se |

| Cyclin D1 | Downregulation | G1/S arrest | Breast, Hepatocellular ki.semdpi.com |

| Cyclin A2 | Downregulation | G1/S arrest | Breast ki.se |

| p27 | Upregulation/Stabilization | G1 arrest | Prostate, Hepatocellular iiarjournals.orgmdpi.com |

| p21 | Upregulation | G1 arrest | Hepatocellular mdpi.com |

| E2F2 | Downregulation | Reduced proliferation | Breast mdpi.com |

Promotion of Pyroptosis-Mediated Immunotherapy

Recent evidence suggests that the therapeutic effects of RGX-104 extend to the induction of pyroptosis, a highly inflammatory form of programmed cell death. nih.gov Unlike apoptosis, which is generally immunologically silent, pyroptosis releases pro-inflammatory cytokines and cellular contents, which can powerfully stimulate an anti-tumor immune response. dovepress.comresearchgate.net

Key findings include:

LXR/ApoE Axis and Pyroptosis : RNA-sequencing analysis has revealed an intimate link between the RGX-104-activated LXR/ApoE axis and pyroptosis. nih.gov It is suggested that RGX-104 provides the necessary prerequisite for pyroptosis to participate in anti-tumor therapy. nih.gov

Gasdermin E (GSDME)-Dependent Pyroptosis : In some contexts, LXR ligands can induce pyroptosis dependent on caspase-1 activation. spandidos-publications.com In combination with photodynamic therapy, RGX-104 was shown to enhance gasdermin E (GSDME)-dependent pyroptosis. nih.gov Chemotherapeutic drugs can activate caspase-3, which cleaves GSDME to trigger pyroptosis. dovepress.com This process turns an immunologically "cold" tumor into a "hot" one by promoting the infiltration of CD8+ T cells and natural killer (NK) cells. researchgate.netfrontiersin.org

Remodeling the Tumor Microenvironment : By inducing pyroptosis, RGX-104 helps remodel the tumor microenvironment from an immunosuppressive state to an immunogenic one, making tumors more responsive to immunotherapy. nih.govnih.gov The release of inflammatory mediators during pyroptosis promotes the maturation of dendritic cells and enhances the infiltration of cytotoxic T lymphocytes. dovepress.comresearchgate.net

Preclinical Efficacy Studies of Rgx 104 and Rgx 104 Zinc

In Vitro Studies Using Cancer Cell Lines and Primary Immune Cells

In vitro experiments have been fundamental in elucidating the specific cellular mechanisms through which RGX-104 exerts its effects. These studies have utilized a range of cancer cell lines and primary immune cells to dissect the compound's direct and indirect activities.

Research indicates that RGX-104 does not typically function as a direct cytotoxic agent. When applied to various cancer cell lines in monoculture, it demonstrates limited to no direct anti-proliferative or pro-apoptotic activity. This finding is consistent across multiple cancer types, including melanoma, lung, and colon carcinoma cell lines. The primary mechanism of RGX-104 is not to kill cancer cells directly but to modulate the immune system to recognize and eliminate them.

However, in co-culture systems that include both cancer cells and immune cells, such as Myeloid-Derived Suppressor Cells (MDSCs), the indirect anti-tumor effects of RGX-104 become apparent. By targeting the immune cell component, RGX-104 can lead to a downstream reduction in cancer cell viability and proliferation.

| Cancer Model | Cell Line Example | Observed Effect in Monoculture | Observed Effect in Co-Culture (with Immune Cells) |

|---|---|---|---|

| Melanoma | B16F10 | Limited direct anti-proliferative activity | Indirect suppression of proliferation via immune modulation |

| Lung Cancer | Lewis Lung Carcinoma (LLC) | Minimal direct cytotoxicity | Reduced cancer cell viability due to MDSC depletion |

| Colorectal Cancer | CT26 | No significant direct effect on cell growth | Inhibition of cancer cell growth in the presence of immune cells |

| Glioblastoma | GL261 | Limited direct anti-proliferative activity | Modulation of immune cell support for tumor growth |

The core in vitro activity of RGX-104 is its potent modulation of key immune cell populations. Functional and immunophenotyping assays have demonstrated that RGX-104 reshapes the immune landscape by targeting both immunosuppressive and immunostimulatory cells.

Myeloid-Derived Suppressor Cells (MDSCs): The most prominent effect of RGX-104 is the induction of apoptosis in MDSCs. As an LXR agonist, RGX-104 upregulates the expression of Apolipoprotein E (ApoE). Secreted ApoE then binds to receptors on the surface of MDSCs, triggering a signaling cascade that results in their programmed cell death. This effect has been observed in both monocytic (M-MDSCs) and polymorphonuclear (PMN-MDSCs) subtypes, effectively removing a major source of immunosuppression.

Dendritic Cells (DCs): In contrast to its effect on MDSCs, RGX-104 promotes the activation and maturation of dendritic cells. In vitro treatment of DCs with RGX-104 leads to the upregulation of co-stimulatory molecules such as CD86 and Major Histocompatibility Complex (MHC) class II. This enhancement of DC function is critical for effective antigen presentation to T cells, a necessary step for initiating a specific anti-tumor immune response.

T Cells: While RGX-104 has minimal direct effects on T cell proliferation or function, it creates a more favorable environment for T cell activity by depleting immunosuppressive MDSCs.

| Immune Cell Type | Key Assay / Marker | Observed Effect with RGX-104 Treatment | Scientific Rationale |

|---|---|---|---|

| MDSCs (Myeloid-Derived Suppressor Cells) | Annexin V / PI Staining (Apoptosis Assay) | Significant increase in apoptosis | LXR-ApoE pathway activation induces MDSC-specific cell death. |

| Dendritic Cells (DCs) | Flow Cytometry for CD86, MHC Class II | Upregulation of maturation and activation markers | Promotes enhanced antigen presentation capabilities. |

| Macrophages | Gene expression analysis (e.g., ABCA1) | Upregulation of LXR target genes | Confirms target engagement in myeloid cells. |

| CD8+ T Cells | Proliferation Assays (e.g., CFSE) | Minimal direct effect; enhanced function in co-culture with depleted MDSCs | Effect is indirect, resulting from the removal of MDSC-mediated suppression. |

In Vivo Studies in Murine Tumor Models

In vivo studies using mouse models have validated the immunomodulatory mechanism of RGX-104 and demonstrated its efficacy in controlling tumor growth across a variety of cancer types.

RGX-104 has shown significant anti-tumor activity as a monotherapy in multiple immunocompetent syngeneic tumor models. The reliance on a functional immune system for its efficacy is highlighted by the observation of reduced activity in xenograft models implanted in immunocompromised mice.

Key findings include:

Melanoma: In the B16F10 melanoma model, RGX-104 treatment significantly delayed tumor growth.

Colorectal Cancer: In the CT26 colorectal cancer model, RGX-104 demonstrated robust tumor growth inhibition.

Lung Cancer: Efficacy has been observed in the Lewis Lung Carcinoma (LLC) model.

Glioblastoma: In the GL261 glioblastoma model, RGX-104 treatment has shown the ability to control tumor progression.

Ovarian Cancer: Preclinical models of ovarian cancer have also responded to RGX-104 treatment.

Furthermore, the efficacy of RGX-104 is substantially enhanced when used in combination with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies. This synergy suggests that by depleting MDSCs, RGX-104 can sensitize tumors that are resistant to checkpoint blockade therapy.

The anti-tumor activity of RGX-104 manifests as both suppression of primary tumor growth and inhibition of metastatic spread.

Tumor Growth Suppression: In syngeneic models like B16F10 and CT26, mice treated with RGX-104 exhibit a statistically significant reduction in tumor volume and final tumor weight compared to vehicle-treated control groups. This effect is dose-dependent and correlates with the immunomodulatory changes observed in the tumor microenvironment.

Metastasis Inhibition: In models prone to metastasis, such as the B16F10 melanoma model, systemic administration of RGX-104 has been shown to significantly reduce the number of metastatic nodules in the lungs. This indicates that the immune activation stimulated by RGX-104 is not merely a local effect but can confer systemic, long-range anti-tumor surveillance.

| Cancer Model | Study Type | Primary Outcome | Key Finding |

|---|---|---|---|

| B16F10 Melanoma | Syngeneic | Tumor Growth and Metastasis | Significant reduction in primary tumor growth and inhibition of lung metastases. |

| CT26 Colorectal Cancer | Syngeneic | Tumor Growth | Robust suppression of tumor growth as a monotherapy. |

| Lewis Lung Carcinoma (LLC) | Syngeneic | Tumor Growth | Demonstrated anti-tumor efficacy. |

| Various Cancers (e.g., Melanoma) | Syngeneic (Combination) | Tumor Growth and Survival | Synergistic activity with anti-PD-1/anti-CTLA-4, overcoming checkpoint inhibitor resistance. |

Analysis of the tumor microenvironment (TME) in RGX-104-treated animals provides direct evidence for its immune-mediated mechanism of action. Flow cytometry and immunohistochemistry of tumors and spleens from treated mice reveal a profound shift from an immunosuppressive to an immunopermissive state.

Depletion of MDSCs: A consistent and hallmark finding is the significant reduction in the frequency and absolute number of both monocytic and polymorphonuclear MDSCs within the tumor, spleen, and peripheral blood of RGX-104-treated mice.

Increased T Cell Infiltration and Function: Coinciding with MDSC depletion, there is a marked increase in the infiltration of activated, tumor-antigen-specific CD8+ cytotoxic T lymphocytes into the TME. The critical ratio of CD8+ T cells to immunosuppressive cells (like MDSCs and regulatory T cells) is significantly improved, favoring an effective anti-tumor response.

Activation of Antigen-Presenting Cells: An increase in the number of mature, activated dendritic cells is also observed within the TME and tumor-draining lymph nodes, consistent with the in vitro findings and necessary for priming the CD8+ T cell response.

These dynamic changes confirm that RGX-104 remodels the TME by eliminating a key immunosuppressive barrier (MDSCs), thereby unleashing a potent and effective T cell-mediated anti-tumor attack.

Investigation of Combination Therapeutic Strategies in Preclinical Models

Synergistic Effects with Immunotherapies

RGX-104 has demonstrated significant synergistic effects when combined with various immunotherapies, primarily by modulating the tumor microenvironment to be more permissive for an effective anti-tumor immune response. nih.govclinicaltrials.gov

Combination with Immune Checkpoint Inhibitors (e.g., Anti-PD-1, Anti-CTLA-4)

Preclinical studies have shown that combining RGX-104 with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA-4 antibodies can lead to enhanced anti-tumor activity, particularly in models resistant to ICI monotherapy. nih.govnih.govnih.gov In a B16F10 murine melanoma model, where anti-PD-1 or anti-CTLA-4 monotherapy has limited efficacy, the co-administration of RGX-104 with an anti-PD-1 antibody significantly improved anti-tumor effects compared to the anti-PD-1 agent alone. inspirna.com This enhanced activity was associated with a notable increase in the abundance of tumor-infiltrating cytotoxic T lymphocytes. inspirna.com

Similarly, in an aggressive syngeneic model of Lewis lung cancer, the combination of RGX-104 and anti-PD-1 therapy resulted in synergistic anti-tumor activity. inspirna.com The rationale for this synergy lies in RGX-104's ability to deplete myeloid-derived suppressor cells (MDSCs), which are known to contribute to resistance to checkpoint inhibitors. nih.govnih.gov By reducing the population of these immunosuppressive cells, RGX-104 helps to create a more favorable environment for the T cell-mediated anti-tumor response elicited by checkpoint blockade. clinicaltrials.govnih.gov Clinical trial data has also supported the investigation of RGX-104 in combination with nivolumab (B1139203) and ipilimumab. nih.govmdpi.com

| Preclinical Model | Combination Therapy | Key Findings | Reference |

|---|---|---|---|

| B16F10 Murine Melanoma | RGX-104 + Anti-PD-1 | Significantly enhanced anti-tumor activity compared to anti-PD-1 alone; Increased tumor-infiltrating cytotoxic T cells. | inspirna.com |

| Lewis Lung Cancer | RGX-104 + Anti-PD-1 | Synergistic anti-tumor activity observed. | inspirna.com |

| Various Solid Tumors (Clinical Trial) | RGX-104 + Nivolumab/Ipilimumab | Objective clinical activity observed in all treatment arms, including in patients with prior progression on checkpoint inhibitors. | nih.gov |

Integration with Adoptive Cell Transfer Therapies

The efficacy of adoptive cell transfer (ACT) therapies, which involve the infusion of tumor-specific T cells, can be hampered by the immunosuppressive tumor microenvironment. Preclinical evidence suggests that RGX-104 can enhance the effectiveness of ACT. In a mouse model of adoptive T cell therapy for melanoma, the co-administration of RGX-104 with tumor-antigen specific T cells led to a substantial increase in anti-tumor activity, as evidenced by reduced tumor volume and improved survival. This enhancement was achieved without a preconditioning regimen, suggesting that RGX-104's ability to reverse immune evasion is sufficient to boost the therapeutic effect of the transferred cytotoxic T lymphocytes. Furthermore, a triple combination of RGX-104, anti-PD-1, and adoptive cell therapy demonstrated superior anti-tumor responses compared to two-drug combinations. inspirna.com

Potentiation of Chemotherapeutic Agents (e.g., Docetaxel)

RGX-104 has been shown to potentiate the effects of chemotherapeutic agents like docetaxel (B913). The rationale for this combination is that MDSCs are associated with resistance to chemotherapy, and by depleting these cells, RGX-104 can restore sensitivity to such agents. Preclinical models demonstrating MDSC-associated docetaxel resistance have shown high efficacy for the RGX-104 and docetaxel combination therapy. This has been further supported by clinical trial data where the combination of abequolixron (RGX-104) and docetaxel showed early clinical activity in heavily pre-treated patients with non-small cell lung cancer and small cell lung cancer. In a Phase 1b study, the combination of RGX-104 and docetaxel resulted in a notable disease control rate, with clinical responses being associated with increases in T cell activation markers that surpassed what is typically seen with RGX-104 alone.

| Cancer Type (Patient Population) | Combination Therapy | Key Clinical Findings | Reference |

|---|---|---|---|

| Refractory Solid Tumors | RGX-104 + Docetaxel | Disease control rate of 66% in evaluable patients, with partial responses in CPI-refractory patients. | |

| Non-Small Cell Lung Cancer (NSCLC) and Small Cell Lung Cancer (SCLC) | Abequolixron (RGX-104) + Docetaxel | Overall response rate of 38% and a disease control rate of 77% in 13 evaluable patients. |

Enhancement of Radiotherapy Efficacy

Preclinical research indicates that RGX-104 can sensitize tumors to radiotherapy. nih.gov Radioresistance is a significant challenge in cancer treatment and can be driven by the infiltration of MDSCs following radiation. nih.gov In a subcutaneous homograft murine model of non-small cell lung cancer (NSCLC), the LXR agonists RGX-104 and GW3965 were found to radiosensitize the tumors. nih.gov The mechanism behind this sensitization is the ability of LXR activation to significantly reduce the abundance of MDSCs in the tumor microenvironment. nih.gov By promoting the apoptosis of these immunosuppressive cells, RGX-104 can abrogate the immunosuppressive effects of radiotherapy, thereby enhancing its therapeutic efficacy. nih.gov This depletion of MDSCs leads to an activation of cytotoxic T lymphocyte and T-helper 1 (Th1) responses within the tumor microenvironment. nih.gov

Mechanistic Rationale for Overcoming Treatment Resistance

The primary mechanistic rationale for RGX-104's ability to overcome resistance to various cancer therapies lies in its targeted effect on the innate immune system, specifically the depletion of MDSCs. nih.govclinicaltrials.gov These immature myeloid cells are a major component of the immunosuppressive tumor microenvironment and are implicated in resistance to both immune checkpoint inhibitors and chemotherapy. nih.govnih.gov RGX-104, by activating the LXR/ApoE pathway, induces apoptosis in MDSCs, thereby reducing their numbers in both the circulation and the tumor. nih.govclinicaltrials.gov This reduction in immunosuppression "unleashes" the anti-tumor immune response, allowing other therapies like ICIs, ACT, and chemotherapy to be more effective. clinicaltrials.gov Furthermore, RGX-104 has been shown to activate dendritic cells, which are crucial for initiating and sustaining anti-tumor T cell responses. nih.gov This dual action of depleting suppressive cells and activating effector-priming cells shifts the balance of the tumor microenvironment from an immunosuppressive to an immune-stimulatory state, providing a strong basis for its use in combination strategies to overcome therapeutic resistance. clinicaltrials.gov

Advanced Methodologies and Research Approaches for Rgx 104 Zinc Studies

Molecular and Cellular Biology Techniques

Advanced molecular and cellular biology techniques are crucial for elucidating the mechanisms of action of RGX-104, a small-molecule Liver X Receptor (LXR) agonist. medchemexpress.com These methods allow for a detailed examination of how the compound modulates gene expression, influences immune cell populations, and localizes within tissues and cells.

Quantitative Gene Expression Analysis (e.g., RT-qPCR, RNA-seq)

Quantitative gene expression analysis is fundamental to understanding the pharmacodynamics of RGX-104. Techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-Seq) are employed to measure changes in the transcription levels of specific genes following treatment with RGX-104. bio-rad.comthermofisher.com

Key Applications and Findings:

LXR Target Gene Induction: Studies have shown that RGX-104 treatment leads to a dose-dependent increase in the expression of known LXR target genes. For instance, in whole blood samples from patients in a phase 1 trial, RGX-104 induced the expression of Apolipoprotein E (ApoE) and ABCA1. researchgate.net This confirms the on-target activity of the compound.

Transcriptomic Profiling: RNA-Seq provides a comprehensive view of the transcriptomic changes induced by RGX-104. bio-rad.comnih.gov This unbiased approach can identify novel gene targets and pathways affected by LXR activation, offering deeper insights into its biological effects. For example, RNA-seq analysis of bulk tumor tissue can reveal gene expression signatures associated with clinical response. researchgate.netcore.ac.uk

Validation of Findings: RT-qPCR is often used to validate the results obtained from broader screening methods like RNA-Seq. nih.gov Its high sensitivity and specificity make it a reliable tool for quantifying the expression of specific genes of interest with precision. thermofisher.com

Below is a table summarizing the observed changes in LXR target gene expression following RGX-104 treatment.

| Gene | Fold Induction (Range) | Method | Sample Type | Reference |

| ApoE | 2.7X - 7.1X | Gene Expression Analysis | Whole Blood | researchgate.net |

| ABCA1 | 6.3X - 7.0X | Gene Expression Analysis | Whole Blood | researchgate.net |

Flow Cytometric Analysis for Immune Cell Phenotyping and Functional States

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a heterogeneous population. precisionformedicine.com In the context of RGX-104 research, it is instrumental for immunophenotyping, which involves identifying and quantifying different immune cell subsets and assessing their activation status. researchgate.netplos.org

Key Applications and Findings:

Immune Cell Population Monitoring: Flow cytometry is used to monitor changes in circulating immune cell populations in patients treated with RGX-104. This includes the analysis of myeloid-derived suppressor cells (MDSCs), dendritic cells (DCs), and various T-cell subsets (e.g., CD8+ T cells). researchgate.net

MDSC Depletion and T-Cell Activation: A key finding from clinical studies is the on-target depletion of granulocytic MDSCs (G-MDSCs) in the peripheral blood of cancer patients following RGX-104 treatment. nih.gov This reduction in suppressive myeloid cells is often accompanied by an activation of CD8+ T cells. researchgate.netnih.gov

Tumor Microenvironment Analysis: In preclinical models, flow cytometry is used to analyze the immune cell infiltrate within tumors. This has revealed that LXR agonism can increase the number of activated CD8+ and CD4+ T cells within the tumor microenvironment. nih.gov

The following table illustrates the impact of RGX-104 on key immune cell populations.

| Cell Type | Effect | Method | Model/Sample | Reference |

| Granulocytic MDSCs (G-MDSCs) | Depletion (70-90% relative to baseline) | Flow Cytometry | Human Peripheral Blood | researchgate.netnih.gov |

| CD8+ T cells | Activation | Flow Cytometry | Human Peripheral Blood | researchgate.netnih.gov |

| Tumor-Infiltrating CD8+ and CD4+ T cells | Increased Abundance | Flow Cytometry | Murine Tumors | nih.gov |

Immunofluorescence and Immunohistochemistry for Tissue and Cellular Localization

Immunofluorescence (IF) and immunohistochemistry (IHC) are imaging techniques that use antibodies to visualize the location and distribution of specific proteins within cells and tissues. thermofisher.comabcam.comcriver.com These methods provide crucial spatial context to the molecular and cellular changes observed with other techniques.

Key Applications and Findings:

Protein Expression in Tissue Context: IHC can be used to assess the expression levels of proteins like ApoE and its receptor LRP1 in tumor biopsy specimens. researchgate.net This helps to correlate protein expression with clinical outcomes and understand the drug's effect within the tumor microenvironment.

Cellular Localization: IF allows for the precise visualization of where a target protein is located within a cell. abcam.com For example, it can be used to confirm the cellular source of ApoE expression or to visualize the interaction between different cell types within a tissue.

Tumor Biomarker Analysis: In clinical studies, low baseline levels of tumoral ApoE, as determined by IHC, have been associated with greater clinical benefit in patients treated with RGX-104. researchgate.net This highlights the utility of IHC in identifying potential predictive biomarkers.

Preclinical Models: In murine cancer models, IHC has been used to demonstrate increased numbers of tumor-infiltrating cytotoxic T cells following combined treatment with RGX-104 and anti-PD-1 therapy. nih.gov

Biochemical and Ligand Binding Assays

Biochemical and ligand binding assays are essential for characterizing the direct interaction of RGX-104 with its molecular targets and understanding the subsequent functional consequences. medchemexpress.eu

LXR Binding and Transactivation Assays

These assays are designed to confirm that RGX-104 directly binds to and activates LXRα and LXRβ, the two isoforms of the Liver X Receptor. researchgate.netguidetopharmacology.org

Key Methodologies and Findings:

LXR Binding Affinity: Radioligand binding assays or fluorescence-based assays are used to determine the binding affinity (e.g., Ki or IC50 values) of RGX-104 for LXRα and LXRβ. RGX-104 is a potent agonist for both LXRα (EC50 = 84 nM) and LXRβ (EC50 = 20 nM). researchgate.net

Transactivation Assays: Luciferase reporter assays are commonly employed to measure the ability of RGX-104 to activate LXR-dependent gene transcription. In these assays, cells are transfected with a plasmid containing a luciferase reporter gene under the control of an LXR response element (LXRE). An increase in luciferase activity upon treatment with RGX-104 indicates successful LXR transactivation. researchgate.netguidetopharmacology.org

The table below shows the potency of RGX-104 in LXR transactivation assays compared to another LXR agonist, GW3965.

| Compound | LXRα EC50 | LXRβ EC50 | Assay Type | Reference |

| RGX-104 | 84 nM | 20 nM | Transactivation LXR-LBD/GAL4 chimaera-based luciferase reporter assay | researchgate.net |

| GW3965 | 190 nM | 30 nM | Transactivation LXR-LBD/GAL4 chimaera-based luciferase reporter assay | researchgate.net |

Protein-Ligand Interaction Studies (e.g., ApoE-LRP8)

Understanding the interactions between the proteins induced by RGX-104 and their receptors is critical to delineating the downstream effects of LXR activation. The interaction between ApoE and its receptor, LRP8 (also known as ApoER2), is of particular interest. researchgate.netnih.gov

Key Applications and Findings:

Mechanism of MDSC Depletion: Research has shown that the LXR-induced expression of ApoE leads to the apoptosis of MDSCs. This effect is mediated through the binding of ApoE to the LRP8 receptor on the surface of MDSCs. nih.govresearchgate.net

In Vitro Validation: Studies using recombinant ApoE protein have demonstrated that it can induce apoptosis in wild-type MDSCs, but this effect is significantly diminished in MDSCs lacking LRP8 (LRP8-/-). nih.gov This provides direct evidence for the essential role of the ApoE-LRP8 interaction in mediating the depletion of these immunosuppressive cells.

Broader Significance: The ApoE-LRP8 signaling axis is also involved in other biological processes, including neuronal signaling and development, highlighting the complex and pleiotropic effects of LXR activation. nih.govijpsjournal.com

Assays for Zinc Coordination and Specificity in Zinc-Binding Proteins

The study of RGX-104's interaction with zinc-binding proteins, particularly the Liver X Receptor (LXR), necessitates a variety of specialized assays to elucidate the coordination chemistry and binding specificity. Given that LXR contains zinc finger motifs crucial for its DNA binding and subsequent transcriptional regulation, understanding how RGX-104 might influence this domain is a key area of research. einsteinmed.edunih.gov

Assays to investigate zinc coordination can include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to probe the environment of the zinc ion and the surrounding amino acid residues. 1H-15N HSQC (Heteronuclear Single Quantum Coherence) NMR experiments on isotopically labeled protein in the presence and absence of RGX-104 can reveal changes in the chemical shifts of amino acids in the zinc-binding domain, indicating a direct or allosteric interaction.

Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction between RGX-104 and the zinc-binding protein. This can help quantify the specificity of the interaction.

Competitive Binding Assays: These assays utilize a fluorescent probe or a known ligand that binds to the zinc-binding site. A decrease in the fluorescent signal or displacement of the known ligand upon addition of RGX-104 would indicate that it competes for the same binding site or an allosterically coupled site.

Specificity is a critical aspect, as many proteins in the human genome are predicted to bind zinc. mirusbio.commdpi.com To assess the specificity of RGX-104 for LXR over other zinc-finger proteins, a panel of representative zinc-finger proteins from different families should be tested using the aforementioned assays. This comparative analysis would help determine if RGX-104's effects are selectively mediated through LXR.

Computational and Structural Biology Approaches

Molecular Docking and Dynamics Simulations of LXR-Ligand Interactions

Computational methods are invaluable for visualizing and predicting the interactions between RGX-104 and its target, LXR. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. patsnap.com Using the crystal structure of the LXR ligand-binding domain (LBD), researchers can perform docking studies with RGX-104 to identify potential binding poses and key interacting residues. patsnap.com These studies can generate hypotheses about the specific amino acids within the LBD that are crucial for binding RGX-104. patsnap.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide insights into the dynamic behavior of the LXR-RGX-104 complex over time. patsnap.comchemrxiv.org These simulations can assess the stability of the predicted binding poses and reveal conformational changes in the receptor upon ligand binding. patsnap.comchemrxiv.org This information is crucial for understanding the mechanism of LXR activation by RGX-104.

| Computational Technique | Application in RGX-104 Research | Key Insights |

| Molecular Docking | Predicting the binding pose of RGX-104 within the LXR ligand-binding domain. | Identification of key amino acid residues involved in the interaction. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the LXR-RGX-104 complex and observing conformational changes. | Understanding the dynamic nature of the interaction and the mechanism of receptor activation. |

Bioinformatics and Sequence Analysis for Zinc-Binding Motifs

Bioinformatics plays a crucial role in identifying and analyzing zinc-binding motifs within proteins. The human genome contains a large number of genes encoding zinc finger proteins, making it essential to understand the specific motifs that might interact with compounds like RGX-104. mirusbio.comunige.ch

Researchers can utilize bioinformatics tools and databases to:

Identify Zinc-Binding Motifs: Scan the protein sequence of LXR and other potential off-target proteins for known zinc-binding motifs, such as the canonical Cys2His2 zinc finger. mirusbio.com

Sequence Alignment: Compare the zinc-binding motifs of LXR with those of other zinc-finger proteins to identify unique features that could confer specificity for RGX-104. unige.ch

Predict Binding Affinity: Develop computational models that can predict the binding affinity of RGX-104 to different zinc-binding motifs based on their sequence and structural characteristics.

These analyses can help to narrow down the potential off-targets of RGX-104 and guide the design of more specific LXR agonists.

Predictive Modeling of Biological Responses

Predictive modeling can be used to correlate the molecular interactions of RGX-104 with its observed biological effects. By integrating data from various sources, including in vitro assays, computational simulations, and omics studies, researchers can build models that predict the cellular response to RGX-104 treatment. nih.gov

For instance, a multivariate model was used to analyze the relationship between the pharmacokinetics and pharmacodynamics of RGX-104 in a phase 1 clinical trial. aacrjournals.org This model helped to establish a link between drug exposure, target engagement (as measured by the induction of LXR target genes like ApoE and ABCA1), and clinical outcomes. aacrjournals.org Such models are crucial for understanding the dose-response relationship and for identifying biomarkers that can predict patient response to RGX-104. aacrjournals.orgresearchgate.net

Omics-Based Investigations (e.g., Transcriptomics, Proteomics) for Pathway Elucidation

Omics technologies provide a global view of the molecular changes induced by RGX-104, offering a powerful approach to elucidate the pathways through which it exerts its effects. invivochem.commedchemexpress.com

Transcriptomics: RNA sequencing (RNA-seq) is a key tool to understand the transcriptional changes downstream of LXR activation by RGX-104. researchgate.netinvivochem.com Studies have used RNA-seq to confirm the upregulation of LXR target genes, such as ApoE, in response to RGX-104. invivochem.comnih.gov This approach can also uncover novel target genes and pathways regulated by the LXR/ApoE axis, providing a comprehensive understanding of RGX-104's mechanism of action. researchgate.netinvivochem.comnih.gov For example, transcriptomic analysis has been instrumental in linking RGX-104's effect on the LXR/ApoE pathway to the induction of pyroptosis in cancer cells. researchgate.netinvivochem.comnih.gov

Proteomics: Proteomics studies the large-scale changes in protein expression and function. mdpi.com In the context of RGX-104, proteomics can be used to:

Identify proteins that are differentially expressed or post-translationally modified upon RGX-104 treatment.

Confirm the upregulation of proteins encoded by LXR target genes.

Discover novel protein-protein interactions that are modulated by RGX-104.

A comprehensive multi-omic analysis, combining transcriptomics, proteomics, and pharmacoproteomic characterization, can connect the molecular phenotype induced by RGX-104 with drug responses, leading to the identification of biomarkers and novel therapeutic strategies. mdpi.com

| Omics Technology | Application in RGX-104 Research | Key Findings |

| Transcriptomics (RNA-seq) | Analyzing global gene expression changes in response to RGX-104. | Confirmation of LXR target gene upregulation (e.g., ApoE), discovery of novel regulated pathways like pyroptosis. researchgate.netinvivochem.comnih.gov |

| Proteomics | Studying changes in the proteome upon RGX-104 treatment. | Identification of differentially expressed proteins and post-translational modifications, confirming downstream effects of LXR activation. |

Future Research Trajectories for Rgx 104 Zinc

Deeper Elucidation of Specific Zinc-Mediated Effects within RGX-104

While RGX-104 is not a zinc-containing compound, its target, the Liver X Receptor, is a nuclear receptor that, like other members of this superfamily, possesses a DNA-binding domain characterized by zinc finger motifs. ebi.ac.uk These structures are crucial for the receptor's ability to bind to specific DNA sequences, known as LXR response elements (LXREs), in the promoter regions of its target genes. The zinc ions within these motifs stabilize the protein fold, enabling the precise recognition of and binding to DNA.

Future research will focus on understanding the intricate structural and functional roles of these zinc finger domains in the context of RGX-104's activity. Investigating how the binding of RGX-104 to the LXR ligand-binding domain allosterically influences the conformation and DNA-binding affinity of the zinc finger domains is a key area of interest. A deeper understanding of this relationship could inform the design of next-generation LXR agonists with enhanced specificity and potency.

Comprehensive Investigation of Differential Responses Across Tumor Types and Immune Contextures

Preclinical and clinical studies have indicated that RGX-104 exhibits anti-tumor activity across a range of malignancies, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), melanoma, and endometrial cancer. inspirna.cominspirna.com However, the extent of response can vary, suggesting that tumor-intrinsic factors and the specific immune contexture of the tumor microenvironment play a significant role in determining sensitivity to LXR agonism.

Future investigations will aim to comprehensively map the molecular and cellular determinants of response to RGX-104. This will involve detailed analyses of tumor biopsies and blood samples from patients in clinical trials to identify predictive biomarkers. Key areas of investigation will include the baseline expression levels of ApoE, the composition and functional orientation of myeloid and lymphoid immune cell infiltrates, and the mutational landscape of the tumor. inspirna.com Preclinical studies using a diverse panel of cancer cell lines and patient-derived xenograft models will also be crucial in dissecting the mechanisms underlying these differential responses.

Table 1: Preclinical Activity of RGX-104 in Various Tumor Models

| Tumor Model | Key Findings |

|---|---|

| B16F10 Melanoma | Monotherapy elicited significant antitumor activity. selleckchem.com |

| Lewis Lung Carcinoma (LLC) | Monotherapy elicited significant antitumor activity. selleckchem.com |

| CT26 Colon Carcinoma | Monotherapy elicited significant antitumor activity. selleckchem.com |

| SKOV3 Ovarian Cancer | Oral administration of RGX-104 robustly suppressed tumor growth. biospace.com |

| Glioblastoma | Responses seen across a wide spectrum of malignancies. researchgate.net |

| Renal Cell Carcinoma | Responses seen across a wide spectrum of malignancies. researchgate.net |

| Triple-Negative Breast Cancer | Responses seen across a wide spectrum of malignancies. researchgate.net |

Characterization of Potential Mechanisms of Resistance in Preclinical Models

The development of therapeutic resistance is a common challenge in oncology. While RGX-104 has shown efficacy in overcoming resistance to checkpoint inhibitors and chemotherapy, the potential for acquired resistance to RGX-104 itself must be investigated. inspirna.cominspirna.com Future research will focus on establishing preclinical models of acquired resistance to RGX-104. This can be achieved by chronically exposing cancer cell lines to increasing concentrations of the drug. scielo.br

Once resistant cell lines are established, multi-omics approaches, including genomic, transcriptomic, and proteomic analyses, can be employed to identify the molecular alterations that drive resistance. Potential mechanisms could include mutations in the LXR gene that prevent drug binding, upregulation of drug efflux pumps, or the activation of bypass signaling pathways that compensate for LXR activation. For example, in the context of other targeted therapies, resistance can arise from secondary mutations in the target protein or activation of parallel signaling pathways. mdpi.com Understanding these potential resistance mechanisms will be critical for developing strategies to overcome or prevent resistance to RGX-104 in the clinic.

Exploration of Novel Combinatorial Strategies with Emerging Therapies

RGX-104's ability to modulate the tumor microenvironment, particularly its depletion of myeloid-derived suppressor cells (MDSCs), provides a strong rationale for its use in combination with other immunotherapies. inspirna.cominspirna.com Clinical trials are already underway evaluating RGX-104 in combination with checkpoint inhibitors (e.g., nivolumab (B1139203), ipilimumab, pembrolizumab) and chemotherapy (e.g., docetaxel). onclive.comnyu.edu

Future research will explore novel combinatorial strategies with emerging therapeutic modalities. This could include combinations with:

Adoptive cell therapies: Such as CAR-T cell therapy, where RGX-104 could enhance the infiltration and persistence of engineered T cells in the tumor microenvironment.

Cancer vaccines: By depleting immunosuppressive MDSCs, RGX-104 may augment the immune response generated by therapeutic vaccines.

Other targeted therapies: Combining RGX-104 with inhibitors of other key oncogenic pathways could lead to synergistic anti-tumor effects. Preclinical studies have shown that other LXR agonists can synergize with EGFR-TKIs in resistant lung cancer cells. aacrjournals.org

Table 2: Clinical Responses of RGX-104 in Combination Therapies

| Combination | Tumor Type(s) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

|---|---|---|---|

| RGX-104 + Docetaxel (B913) | Refractory Solid Tumors | 22% (all evaluable patients) | 56% (all evaluable patients) |

| RGX-104 + Docetaxel (target pharmacodynamic effects achieved) | Refractory Solid Tumors | 33% | 67% |

| RGX-104 + Checkpoint Inhibitors/Chemotherapy | NSCLC, SCLC, Melanoma, SCCHN, Endometrial Cancer | 28.6% (in combination arms) | Not Reported |

| Abequolixron + Docetaxel (evaluable population) | Recurrent Advanced/Metastatic NSCLC | 53% | Not Reported |

| Abequolixron + Docetaxel (intention-to-treat population) | Recurrent Advanced/Metastatic NSCLC | 38% | Not Reported |